3-Bromo-4-chloro-5-(trifluoromethyl)benzamide
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Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H4BrClF3NO . It is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C8H4BrClF3NO . It contains a benzene ring substituted with bromo, chloro, trifluoromethyl, and amide functional groups .Mechanism of Action
Target of Action
It’s structurally similar compound, 3-(trifluoromethyl)benzamide, forms the core moiety of n - [ (substituted 1 h -imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents . This suggests that it may interact with similar targets involved in blood pressure regulation.
Mode of Action
Benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . This suggests that 3-Bromo-4-chloro-5-(trifluoromethyl)benzamide might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as an antihypertensive agent , it may affect pathways related to blood pressure regulation, such as the renin-angiotensin-aldosterone system.
Result of Action
Given its potential role as an antihypertensive agent , it may result in the relaxation of blood vessels and a subsequent decrease in blood pressure.
Action Environment
Safety data suggests that it should be handled in a well-ventilated area , indicating that environmental conditions such as ventilation could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Bromo-4-chloro-5-(trifluoromethyl)benzamide in animal models have not been reported . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTUJABHJDQMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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